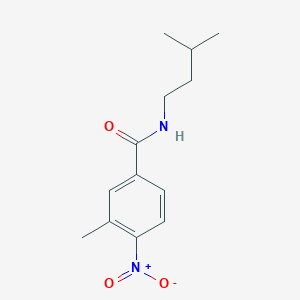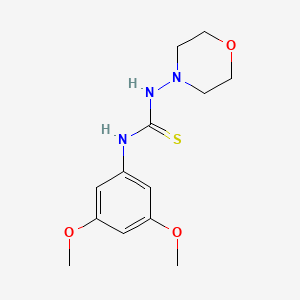
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. DMPT is a thiourea derivative that is structurally similar to other compounds that have been used as drugs and pesticides. However, DMPT is not used for these purposes, but rather for its unique properties that make it useful in a variety of scientific applications. In
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of pH and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, changes in pH and ion concentration, and alterations in gene expression. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its specificity for certain enzymes and proteins. This can allow researchers to selectively target specific pathways or processes, which can provide insights into their function. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has limitations as well, including its potential toxicity and the need for careful control of reaction conditions to ensure high yield and purity.
Orientations Futures
There are many potential future directions for research involving N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea. One area of interest is the development of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea-based probes for imaging and diagnostic applications. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have fluorescent properties, which could be used to develop imaging agents for use in medical diagnostics. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea could be used as a starting point for the development of new drugs that target specific enzymes and proteins. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, which could lead to new insights into cellular processes and disease mechanisms.
Méthodes De Synthèse
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyaniline with morpholine and thiourea. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of certain enzymes, which can provide insights into their role in biological processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been used as a probe to study the binding of small molecules to proteins, which can help to identify potential drug targets.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-11-7-10(8-12(9-11)18-2)14-13(20)15-16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCOBJOUTQFFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

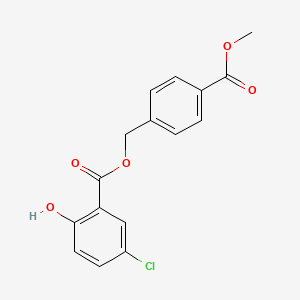
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)

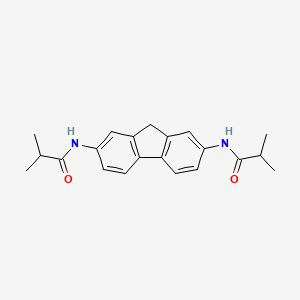

![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
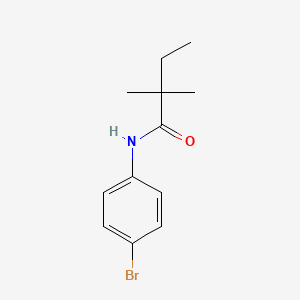
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
